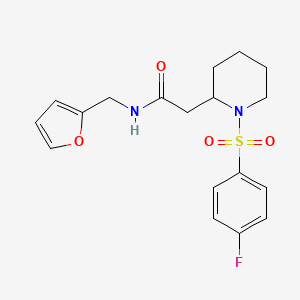

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S/c19-14-6-8-17(9-7-14)26(23,24)21-10-2-1-4-15(21)12-18(22)20-13-16-5-3-11-25-16/h3,5-9,11,15H,1-2,4,10,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHRDROFBZKDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl and sulfonyl groups, and the attachment of the furan-2-ylmethyl group. Common synthetic routes may include:

Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Fluorophenyl and Sulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions or sulfonylation reactions.

Attachment of Furan-2-ylmethyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Binding: It could interact with specific receptors on cell surfaces, modulating their activity.

Pathway Modulation: The compound may affect specific signaling pathways within cells, leading to changes in cellular function.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogs

Key Observations:

Piperidine vs. Piperazine Cores : The target compound’s piperidine ring (6-membered, one nitrogen) contrasts with the piperazine analog (6-membered, two nitrogens) in . Piperazines often enhance water solubility due to increased hydrogen-bonding capacity, which may influence pharmacokinetics .

Sulfonyl Group Variations : The 4-fluorophenylsulfonyl group in the target compound differs from the 4-methylphenylsulfonyl group in . Fluorine atoms typically increase electronegativity and metabolic stability compared to methyl groups .

Furan-2-ylmethyl vs. Other Substituents : The furan moiety in the target compound and compound 1r () may improve solubility in polar solvents compared to purely aromatic substituents (e.g., phenylethynyl in 1r). However, furan’s electron-rich nature could also make it susceptible to oxidative metabolism .

Spectroscopic Characterization

- NMR and MS : All analogs (e.g., ) were characterized using 1H/13C NMR and mass spectrometry. For the target compound, 19F NMR would be critical to confirm the 4-fluorophenylsulfonyl group, as seen in .

- Thermal Properties : Melting points for sulfonamide analogs vary widely (132–230°C in ), suggesting that the target compound’s thermal stability depends on crystallinity and intermolecular interactions .

Biological Activity

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a piperidine ring, a sulfonyl group, and a furan substituent. This compound is investigated for its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈FNO₃S

- Molecular Weight : 353.40 g/mol

The presence of the 4-fluorophenyl group enhances its binding affinity to biological targets, while the sulfonyl group contributes to stability and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorophenyl group may enhance metabolic stability and improve binding characteristics compared to other halogenated analogs. The piperidine ring provides a scaffold that facilitates interactions with various biological molecules, potentially leading to therapeutic effects against diseases such as cancer.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibitory activities. For instance, studies on related piperidine derivatives have shown:

- Acetylcholinesterase (AChE) Inhibition : Compounds bearing similar moieties have demonstrated strong inhibitory effects on AChE, which is crucial for neurotransmission regulation.

| Compound | IC50 (µM) |

|---|---|

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | 0.63 ± 0.001 |

| This compound | TBD |

Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit moderate to significant efficacy against various cancer cell lines. For example:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 57.3 |

| Compound B | HeLa (Cervical Cancer) | TBD |

Antibacterial Activity

The antibacterial potential of related compounds has been evaluated against several strains. While specific data for this compound is limited, structural analogs have shown moderate to strong activity against:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

Case Studies

Recent studies have synthesized various derivatives of piperidine compounds, focusing on their pharmacological properties:

- Study on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and evaluated for their biological activities, including antibacterial and enzyme inhibitory properties. The study highlighted the importance of the sulfonamide moiety in enhancing pharmacological effectiveness .

- Anticancer Evaluation : Another investigation explored the anticancer properties of related compounds against breast cancer cells, demonstrating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.